POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI

Organic electrochemical transistor μC* figure of merit mixed ionic-electronic conductor

Poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl), abbreviated P3MEEMT (CAS 108580-06-9), is a regioregular polythiophene derivative bearing diethylene glycol side chains attached via a methylene (–CH₂–) spacer to the thiophene backbone. As a prototypical organic mixed ionic-electronic conductor (OMIEC), P3MEEMT has emerged as one of the most extensively studied reference materials in the organic electrochemical transistor (OECT) field, with figures of merit comparable to state-of-the-art materials and well-characterized structure–property relationships spanning crystallinity, hydration, and mixed conduction.

Molecular Formula (C10H14O3S)n
Molecular Weight 0
CAS No. 108580-06-9
Cat. No. B1166784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI
CAS108580-06-9
Molecular Formula(C10H14O3S)n
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P3MEEMT (CAS 108580-06-9) Procurement Guide: Glycolated Polythiophene for Organic Electrochemical Transistors and Mixed Ionic-Electronic Conductors


Poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl), abbreviated P3MEEMT (CAS 108580-06-9), is a regioregular polythiophene derivative bearing diethylene glycol side chains attached via a methylene (–CH₂–) spacer to the thiophene backbone . As a prototypical organic mixed ionic-electronic conductor (OMIEC), P3MEEMT has emerged as one of the most extensively studied reference materials in the organic electrochemical transistor (OECT) field, with figures of merit comparable to state-of-the-art materials and well-characterized structure–property relationships spanning crystallinity, hydration, and mixed conduction . Its molecular formula is (C₁₀H₁₄O₃S)ₙ, and it is synthesized via Kumada catalyst transfer polymerization (KCTP) or Grignard metathesis routes, yielding solution-processable thin films suitable for bioelectronics, neuromorphic computing, and sensor applications .

Why P3MEEMT Cannot Be Casually Substituted: The Methylene Spacer Determines Mixed Conduction, Crystallinity, and OECT Operability


Within the family of diethylene glycol-substituted polythiophenes, the seemingly minor structural variation of side-chain linkage—no spacer (P3MEET), methyl spacer (P3MEEMT), or ethyl spacer (P3MEEET)—produces drastic, non-linear differences in every device-relevant property: the OECT figure of merit μC* varies by over two orders of magnitude, crystallinity ranges from fully amorphous to semicrystalline, and swelling under electrochemical bias differs by a factor of ten . P3MEEMT occupies a unique intermediate position defined by its methylene spacer, conferring semicrystalline morphology absent in P3MEET and substantially lower operational swelling than P3MEEET. These properties are structurally encoded and cannot be reproduced by simply blending or doping alternative glycolated polythiophenes . Furthermore, P3MEEMT polymerizes via a radical-mediated KCTP mechanism not observed for alkyl-spaced polythiophenes such as P3HT, meaning synthesis protocols, molecular weight control, and batch-to-batch reproducibility are compound-specific and cannot be inferred from experience with other polythiophenes .

Quantitative Differentiation Evidence for P3MEEMT (CAS 108580-06-9) Versus Closest Analogs


OECT Figure of Merit μC*: P3MEEMT Outperforms the No-Spacer Analog P3MEET by 245-Fold

In a direct three-way comparison of polythiophene homopolymers bearing identical diethylene glycol side chains but differing only in spacer linkage, P3MEEMT (methyl spacer) achieves a μOECT C* product of 9.8 F/cm·V·s—a 245-fold improvement over the no-spacer analog P3MEET (0.04 F/cm·V·s) and comparable to the ethyl-spaced P3MEEET (11.5 F/cm·V·s) . The μC* product, defined as the product of electronic carrier mobility (μ) and volumetric capacitance (C*), is the consensus materials-level figure of merit for benchmarking OECT channel materials independent of device geometry . P3MEEMT also shows a higher μC* product than the alkyl-spaced benchmark P3HT when tested under comparable OECT conditions .

Organic electrochemical transistor μC* figure of merit mixed ionic-electronic conductor side-chain engineering

Crystallinity-Governed Swelling: P3MEEMT Swells 10× Less Than Ethyl-Spaced P3MEEET Under Oxidative Bias

Electrochemical quartz crystal microbalance with dissipation monitoring (E-QCMD) measurements reveal that P3MEEET swells ten times more than P3MEEMT in the oxidized (doped) state under applied potential . Wide-angle X-ray scattering (WAXS) and grazing-incidence WAXS (GIWAXS) establish that P3MEEMT adopts a semicrystalline morphology—in stark contrast to the fully amorphous P3MEET—which fundamentally governs its hydration behavior and limits excessive water uptake . The semicrystalline nature of P3MEEMT, enabled specifically by the methylene spacer, provides a structural framework that resists uncontrolled swelling while maintaining sufficient ion transport pathways .

Electrochemical quartz crystal microbalance polymer swelling dimensional stability OECT reliability

Molecularly Doped Electronic Conductivity: P3MEET Achieves 45× Higher σ Than P3MEEMT, Defining Distinct Application Domains

When vapor-doped with the strong molecular dopant F4TCNQ, P3MEET (oxygen directly attached to the thiophene ring) achieves a substantially higher electronic conductivity of σ = 37.1 ± 10.1 S/cm compared to σ = 0.82 ± 0.06 S/cm for P3MEEMT (methylene spacer)—a ~45-fold difference . This result is accompanied by superior thermal stability of the doped state in P3MEET, attributed to more favorable dopant–side-chain interactions as revealed by molecular dynamics simulations . The lower doped conductivity of P3MEEMT is linked to its methylene spacer, which alters dopant–polymer miscibility and the degree of conformational order achievable in the amorphous domains upon doping .

Molecular doping electronic conductivity F4TCNQ thermal stability thermoelectrics

Accumulation-Mode OECT Operation: P3MEEMT Enables Low-Power Device Architectures Unavailable with Depletion-Mode PEDOT:PSS

P3MEEMT operates in accumulation mode as an OECT channel material, meaning the transistor is in the OFF state at zero gate bias (VG = 0 V) and turns ON upon application of a negative gate voltage that drives anion injection and hole accumulation . This contrasts fundamentally with the industry-standard PEDOT:PSS, which operates in depletion mode—ON at VG = 0 V and requiring continuous gate bias to maintain the OFF state . Accumulation-mode operation is intrinsically lower-power for applications where the device spends the majority of time in the OFF state, such as multiplexed biosensor arrays, implantable neural recording, and event-driven neuromorphic circuits . P3MEEMT was explicitly introduced as a promising accumulation-mode OECT material with figures of merit comparable to state-of-the-art materials .

Accumulation mode depletion mode low-power electronics OECT operation regime PEDOT:PSS alternative

Ion Injection Kinetics: P3MEEMT Exhibits Faster Anion Injection Rates Than the Alkyl Benchmark P3HT

In a direct comparison of OECT channel materials, P3MEEMT demonstrates faster anion injection rates than poly(3-hexylthiophene-2,5-diyl) (P3HT), a difference attributed to the hydration of the P3MEEMT crystal lattice enabled by its hydrophilic ethylene glycol side chains . P3HT, bearing hydrophobic alkyl side chains, lacks this lattice hydration capability and consequently exhibits slower ion injection . The faster ion injection in P3MEEMT translates to improved OECT transient response, a critical parameter for applications requiring rapid signal transduction such as neural recording and real-time biosensing .

Ion injection kinetics anion transport OECT switching speed crystal lattice hydration

Synthesis Reproducibility: P3MEEMT Achieves 99% Head-to-Tail Regioregularity with Molecular Weights up to 71,000 g/mol, but KCTP Proceeds via a Unique Radical-Mediated Mechanism

Early McCullough-type synthesis of P3MEEMT using LDA/MgBr₂ transmetalation with Ni(dppp)Cl₂ catalyst yielded polymers with 99% head-to-tail (HT) regioregularity and molecular weights (MW) of approximately 71,000 g mol⁻¹, albeit with a broad dispersity (Đ = 2) and sluggish 36-hour reaction time . Subsequent KCTP optimization using iodo-monomers with Ni(dppe)Cl₂ at 0 °C achieved narrow dispersities of 1.11–1.15 . Critically, the KCTP of P3MEEMT was recently shown to proceed via a radical-mediated pathway, a mechanism not observed for poly(3-hexylthiophene) (P3HT) synthesis . This mechanistic difference was demonstrated by complete polymerization inhibition with the radical scavenger TEMPO and detection of radical species by EPR spectroscopy using DMPO spin trap . The discovery enables rational molecular weight control through MgCl₂ addition after Grignard metathesis .

Kumada catalyst transfer polymerization regioregularity radical-mediated polymerization molecular weight control batch reproducibility

Application Scenarios Where P3MEEMT (CAS 108580-06-9) Provides Differentiated Value Over Analogs


Accumulation-Mode OECT Channel Material for Low-Power Biosensing and Multiplexed Sensor Arrays

P3MEEMT is the reference-grade glycolated polythiophene for accumulation-mode OECTs, where the transistor is OFF at zero gate bias—a critical requirement for low-static-power operation in multiplexed biosensor arrays and chronic implantable devices . Its μC* of 9.8 F/cm·V·s, while below the PEDOT:PSS benchmark of ≈50 F/cm·V·s, is achieved in accumulation mode, eliminating the continuous power drain of depletion-mode PEDOT:PSS . The semicrystalline morphology of P3MEEMT ensures faster anion injection kinetics than P3HT and sufficient volumetric capacitance for effective ion-to-electronic signal transduction . Researchers and device developers selecting P3MEEMT for OECT biosensing benefit from the extensive body of published structure–property data, enabling rational optimization of film processing, electrolyte selection, and device architecture .

Model System for Fundamental Studies of Mixed Ionic-Electronic Conduction and Side-Chain Engineering

P3MEEMT has been established as the most extensively characterized model OMIEC in the polythiophene family, with crystallinity, hydration dynamics, doping mechanisms, and OECT performance all systematically mapped across multiple independent studies . Its methylene spacer provides a uniquely balanced profile—semicrystalline (unlike amorphous P3MEET) yet with 10× lower operational swelling than P3MEEET—making it the ideal baseline material for structure–property relationship studies . The discovery that P3MEEMT polymerizes via a radical-mediated KCTP mechanism further distinguishes it as a model for studying polymerization fundamentals distinct from P3HT . For academic and industrial R&D groups developing next-generation OMIECs, P3MEEMT serves as the essential reference compound against which novel materials are benchmarked, ensuring comparability across the published literature .

Neuromorphic Computing and Event-Driven Circuit Elements Requiring Dimensional Stability Under Electrochemical Cycling

The 10-fold lower swelling of P3MEEMT compared to P3MEEET under oxidative electrochemical bias provides a decisive advantage for neuromorphic computing applications where repeated electrochemical cycling must not cause mechanical degradation, delamination, or drift in device characteristics. The semicrystalline morphology of P3MEEMT, characterized by WAXS and GIWAXS, acts as a structural framework that limits excessive water uptake while preserving the ion transport pathways essential for OECT operation . The cation-expulsion doping mechanism identified for P3MEEMT—where charge compensation proceeds via initial K⁺ expulsion followed by anion injection at higher doping levels (>~2 × 10²⁰ cm⁻³)—offers additional mechanistic insights for designing doping-protocol-dependent neuromorphic functions . For synaptic transistor and reservoir computing implementations, P3MEEMT's balanced ionic-electronic transport and dimensional stability under cycling conditions make it a more reliable choice than the higher-swelling P3MEEET.

Benchmark Material for Developing and Validating Novel Glycolated Polythiophene Derivatives

In the rapidly expanding field of glycolated polythiophenes for bioelectronics, P3MEEMT is the de facto reference standard against which all new derivatives are compared . The Chen et al. (2022) study explicitly uses P3MEEMT as the reference polymer when evaluating a series of oligoethylene glycol-substituted polythiophenes with varying oxygen atom count and position, establishing that increasing oxygen content and distance from the backbone both enhance μC* and doping kinetics relative to the P3MEEMT baseline . Similarly, the development of synthetically accessible glycolated polythiophenes such as PE2gT and PT2gT positions these materials as alternatives to P3MEEMT and PEDOT:PSS, with P3MEEMT serving as the established glycolated benchmark . For industrial R&D programs synthesizing and screening new OMIEC candidates, procuring well-characterized P3MEEMT as an internal reference standard enables meaningful cross-batch and cross-study performance comparisons, accelerating materials discovery while reducing false positives from batch-to-batch variability.

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